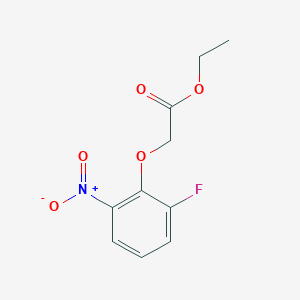

Ethyl (2-fluoro-6-nitrophenoxy)acetate

Description

Contextualization within Halogenated Aromatic Ethers and Esters

The core of the molecule is a halogenated aromatic ether. Aromatic ethers are compounds containing an oxygen atom connected to an aryl group, and they are known for their relative stability. The introduction of a halogen atom, in this case, fluorine, onto the aromatic ring creates a halogenated ether, a class of compounds with diverse applications. beilstein-journals.orgnih.gov Halogenation can significantly alter the physical and chemical properties of the parent ether, including its polarity, boiling point, and reactivity. nih.govbldpharm.com

The molecule is also an ester, specifically an ethyl ester of an aryloxyacetic acid. The ester group is a key functional group in organic chemistry and is prevalent in many biologically active compounds and synthetic intermediates. The reactivity of the ester group, particularly its susceptibility to hydrolysis, is a central feature of its chemistry.

Significance of Fluorine and Nitro Substituents in Phenoxyacetate (B1228835) Scaffolds

The specific placement of the fluorine and nitro groups at the 2- and 6-positions of the phenoxy ring is critical to the molecule's electronic properties and steric profile.

Fluorine Substituent: The fluorine atom is a highly electronegative element. Its incorporation into organic molecules often imparts unique properties. Fluorine's strong electron-withdrawing nature can significantly influence the acidity of nearby protons and the reactivity of the aromatic ring. researchgate.net In medicinal chemistry, the substitution of hydrogen with fluorine can enhance metabolic stability, improve receptor binding affinity, and increase the bioavailability of a drug candidate. nih.gov The presence of fluorine can also facilitate specific intermolecular interactions, including hydrogen bonding and halogen bonding, which can influence crystal packing and molecular recognition. researchgate.net

Nitro Substituent: The nitro group (–NO2) is a powerful electron-withdrawing group. svedbergopen.com Its presence on the aromatic ring deactivates the ring towards electrophilic substitution and makes it more susceptible to nucleophilic aromatic substitution. The nitro group is a key component in many energetic materials and is also a common feature in pharmaceuticals, where it can be reduced in vivo to produce reactive nitrogen species that may have therapeutic effects. svedbergopen.com The combination of a nitro group with halogens like fluorine and chlorine has been explored in the development of antiprotozoal agents. nih.gov The electronic interplay between the electron-donating ether oxygen and the electron-withdrawing nitro and fluoro groups creates a complex electronic environment on the aromatic ring.

The combination of both a fluorine atom and a nitro group on an aromatic ring can lead to complex effects on crystal structure and intermolecular interactions, influencing how molecules arrange themselves in the solid state. rsc.org

Overview of Research Paradigms for Substituted Aryloxyacetic Acid Esters

Substituted aryloxyacetic acids and their esters are a well-established class of compounds in chemical research. A primary research paradigm for these molecules has been in the field of agriculture, where many derivatives have been developed as herbicides. beilstein-journals.org For instance, they can act as inhibitors of enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial for plant survival. beilstein-journals.org

Another significant area of research is in medicinal chemistry. Aryloxyacetic acid derivatives have been investigated for a wide range of biological activities. nih.govnih.gov Research often involves the synthesis of a library of related compounds with different substituents on the aromatic ring to establish structure-activity relationships (SAR). These studies aim to optimize the compound's potency and selectivity for a specific biological target, such as enzymes or receptors. nih.gov

The general synthesis of aryloxyacetic acid esters often involves the Williamson ether synthesis, where a substituted phenol (B47542) is reacted with an alpha-haloacetate, such as ethyl bromoacetate (B1195939), in the presence of a base.

Table 1: General Properties and Research Focus for Related Compound Classes This table is interactive. You can sort the data by clicking on the column headers.

| Compound Class | Key Structural Feature | Common Research Applications | Typical Synthesis Approach |

|---|---|---|---|

| Halogenated Aromatic Ethers | Aryl-O-R with halogen on aryl ring | Flame retardants, anesthetics, synthetic intermediates beilstein-journals.org | Halogenation of aromatic ethers, Williamson ether synthesis with halogenated phenols |

| Nitroaromatics | Aromatic ring with -NO2 group | Explosives, dyes, pharmaceuticals, synthetic intermediates svedbergopen.com | Nitration of aromatic compounds |

| Aryloxyacetic Acid Esters | Ar-O-CH2-COOR | Herbicides, plant growth regulators, potential therapeutics (e.g., enzyme inhibitors) beilstein-journals.orgnih.gov | Reaction of a phenol with an α-haloacetate ester nih.gov |

| Organofluorine Compounds | Contains a carbon-fluorine bond | Pharmaceuticals, agrochemicals, materials science, polymers nih.gov | Varies widely; nucleophilic or electrophilic fluorination reactions |

Table 2: Common Analytical Methods in the Study of Substituted Aryloxyacetic Acid Esters This table is interactive. You can sort the data by clicking on the column headers.

| Technique | Purpose | Information Obtained |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation | Connectivity of atoms (1H, 13C), presence of specific isotopes (19F) |

| Mass Spectrometry (MS) | Molecular weight determination and fragmentation analysis | Molecular mass, elemental composition (High-Resolution MS) |

| Infrared (IR) Spectroscopy | Functional group identification | Presence of C=O (ester), C-O (ether), N-O (nitro) bonds |

| X-ray Crystallography | Determination of solid-state structure | Bond lengths, bond angles, crystal packing, intermolecular interactions researchgate.net |

| Biological Assays | Evaluation of biological activity | Enzyme inhibition constants (Ki), half-maximal effective concentrations (EC50) beilstein-journals.orgnih.gov |

Structure

2D Structure

3D Structure

Properties

CAS No. |

921611-69-0 |

|---|---|

Molecular Formula |

C10H10FNO5 |

Molecular Weight |

243.19 g/mol |

IUPAC Name |

ethyl 2-(2-fluoro-6-nitrophenoxy)acetate |

InChI |

InChI=1S/C10H10FNO5/c1-2-16-9(13)6-17-10-7(11)4-3-5-8(10)12(14)15/h3-5H,2,6H2,1H3 |

InChI Key |

BLSCLZXIGSNFCO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)COC1=C(C=CC=C1F)[N+](=O)[O-] |

Origin of Product |

United States |

Molecular Structure Elucidation and Spectroscopic Characterization of Ethyl 2 Fluoro 6 Nitrophenoxy Acetate

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For Ethyl (2-fluoro-6-nitrophenoxy)acetate, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of its structure.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the protons in both the aromatic and the aliphatic ethyl ester portions of the molecule.

The aliphatic region is characterized by two signals corresponding to the ethyl group. A triplet at approximately 1.40 ppm is assigned to the methyl (CH₃) protons. This triplet multiplicity arises from the coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, in turn, appear as a quartet around 4.43 ppm due to coupling with the methyl protons.

The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. The three aromatic protons are expected to resonate between 7.0 and 8.0 ppm. The specific chemical shifts and coupling patterns are influenced by the electronic effects of the fluorine, nitro, and phenoxyacetate (B1228835) substituents. The fluorine atom, in particular, can cause through-space coupling with nearby protons, further splitting the signals. acs.org

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.8 | m | 1H | Aromatic H |

| ~7.5 | m | 1H | Aromatic H |

| ~7.2 | m | 1H | Aromatic H |

| 4.43 | q | 2H | -OCH₂CH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

| Note: The chemical shifts for the aromatic protons are estimates based on typical values for substituted benzene rings and may vary. |

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The spectrum of this compound would show ten distinct signals, corresponding to the ten carbon atoms in its structure.

The carbonyl carbon of the ester group is typically found in the downfield region, around 168 ppm. The carbons of the ethyl group, the -OCH₂ and -CH₃, would appear at approximately 62 ppm and 14 ppm, respectively. The six aromatic carbons would resonate in the range of 115 to 160 ppm. The carbons directly attached to the electron-withdrawing nitro group and the electronegative fluorine and oxygen atoms will be shifted further downfield. The C-F coupling will also be observable in the ¹³C NMR spectrum, providing additional structural information. acs.orgnih.gov

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~168 | C=O |

| ~155 | C-F |

| ~150 | C-NO₂ |

| ~140 | C-O |

| ~125 | Aromatic C-H |

| ~120 | Aromatic C-H |

| ~118 | Aromatic C-H |

| ~65 | -OCH₂- |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

| Note: These are estimated chemical shifts based on known substituent effects. |

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. nih.govresearchgate.net In the case of this compound, the ¹⁹F NMR spectrum would exhibit a single signal for the fluorine atom attached to the aromatic ring. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal will likely appear as a multiplet due to coupling with the adjacent aromatic protons. This coupling information is valuable for confirming the position of the fluorine atom on the benzene ring. acs.org

Two-dimensional NMR techniques are crucial for the definitive assignment of the ¹H and ¹³C NMR signals, especially for complex molecules.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. For this compound, a cross-peak between the methyl and methylene protons of the ethyl group would be expected. Correlations between the aromatic protons would also help to assign their relative positions on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. It would be used to definitively assign the signals for each CH, CH₂, and CH₃ group in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbon and the substituted aromatic carbons. For instance, correlations from the methylene protons of the ethyl group to the carbonyl carbon would confirm the ester linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of the molecular ion. copernicus.org This allows for the determination of the exact molecular formula of this compound, which is C₁₀H₁₀FNO₅. The calculated exact mass can be compared to the experimentally measured mass to confirm the elemental composition of the molecule. copernicus.org

Table 3: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₀H₁₀FNO₅ |

| Calculated Exact Mass | 243.0543 |

| Ionization Mode | ESI+ |

| Observed Ion | [M+H]⁺, [M+Na]⁺ |

| Note: The calculated exact mass is a theoretical value. |

Fragmentation Pathway Analysis

A detailed mass spectrometry analysis, including the elucidation of the specific fragmentation pathways for this compound, is not available in the current body of scientific literature. Such an analysis would typically involve identifying the molecular ion peak and subsequent fragment ions to understand the molecule's stability and decomposition patterns under mass spectrometric conditions.

Infrared (IR) Spectroscopy for Characteristic Vibrational Modes

Specific infrared spectroscopic data for this compound, which would detail the characteristic vibrational modes of its functional groups, has not been published. A typical IR spectrum would be expected to show characteristic peaks for the C=O stretching of the ester, the C-O-C ether linkage, the aromatic C=C bonds, and the asymmetric and symmetric stretching of the nitro group. The presence of the C-F bond would also result in a characteristic absorption band.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Information regarding the ultraviolet-visible spectroscopic properties of this compound is not documented. A UV-Vis spectrum would provide insights into the electronic transitions within the molecule, particularly the π → π* and n → π* transitions associated with the nitrophenoxy chromophore.

X-ray Crystallography for Solid-State Molecular Architecture

Without crystallographic data, the nature of the crystal packing and the specific intermolecular interactions, such as potential C-H···O, N-H···O, F···F, or π-π stacking interactions that govern the supramolecular assembly of this compound in the solid state, remains unknown.

A detailed conformational analysis, including the distribution of torsion angles that define the spatial relationship between the ethyl acetate (B1210297) group and the 2-fluoro-6-nitrophenyl moiety, cannot be conducted without experimental crystallographic data.

Chemical Reactivity and Mechanistic Pathways of Ethyl 2 Fluoro 6 Nitrophenoxy Acetate

Hydrolysis Kinetics and Mechanisms of the Ester Linkage

The ester linkage in Ethyl (2-fluoro-6-nitrophenoxy)acetate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield an alcohol and a carboxylic acid. This process can be catalyzed by either acid or base, with each pathway proceeding through a distinct mechanism. The rate of hydrolysis is significantly influenced by the electronic character of the phenoxy leaving group.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of esters typically proceeds via an A_AC_2 mechanism, which involves a bimolecular attack of water on the acyl carbon. The reaction is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. researchgate.net This is followed by the formation of a tetrahedral intermediate. Proton transfer and subsequent elimination of the alcohol moiety regenerates the acid catalyst and yields the carboxylic acid and the corresponding alcohol.

Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis of esters, also known as saponification, is an irreversible process that typically follows a B_AC_2 mechanism. This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the phenoxide leaving group to form a carboxylic acid. In the basic medium, the carboxylic acid is rapidly deprotonated to form a carboxylate salt, which drives the reaction to completion.

Representative Rate Constants for Base-Catalyzed Hydrolysis of Substituted Phenyl Acetates

| Substituent on Phenyl Ring | Relative Rate Constant (k/k_H) | Hammett Substituent Constant (σ) |

|---|---|---|

| p-NO₂ | ~20 | 0.78 |

| p-Cl | ~2.5 | 0.23 |

| H | 1 | 0.00 |

| p-CH₃ | ~0.5 | -0.17 |

| p-OCH₃ | ~0.3 | -0.27 |

This table illustrates the significant increase in hydrolysis rate with electron-withdrawing substituents like the nitro group. The presence of both a nitro and a fluoro group in this compound is expected to result in a very high rate of base-catalyzed hydrolysis.

Nitro Group Reactivity

The nitro group is a key functional group that strongly influences the chemical behavior of this compound. Its strong electron-withdrawing nature activates the aromatic ring towards certain reactions and the group itself can undergo transformations.

Reduction to Amino and Related Functionalities

A common and synthetically important reaction of aromatic nitro compounds is their reduction to the corresponding amino group. This transformation significantly alters the electronic properties of the molecule, converting a strongly deactivating, electron-withdrawing group into a strongly activating, electron-donating group. A variety of reducing agents can be employed to achieve this conversion.

Common methods for the reduction of aromatic nitro groups include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. Alternatively, metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid (HCl), are effective. For instance, the reduction of N-(2-fluoro-6-nitrophenyl)acetamide, a compound structurally similar to the target molecule, to 2-fluoro-6-nitroaniline (B99257) has been achieved with sulfuric acid at 50°C with a yield of 74%. chemicalbook.com This suggests that the nitro group in this compound can be selectively reduced under appropriate conditions.

Common Reagents for Aromatic Nitro Group Reduction

| Reagent | Conditions | Typical Product |

|---|---|---|

| H₂, Pd/C | Room temperature and pressure | Aniline |

| Fe, HCl | Reflux | Aniline |

| SnCl₂, HCl | Room temperature | Aniline |

| Zn, HCl | Room temperature | Aniline |

| NaBH₄, with catalyst | Varies | Aniline |

Role in Electron-Withdrawing Effects on the Aromatic Ring

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. This effect is a combination of a strong negative inductive effect (-I) and a strong negative mesomeric or resonance effect (-M). The nitrogen atom of the nitro group bears a formal positive charge, which strongly pulls electron density from the aromatic ring through the sigma bond framework (inductive effect). Furthermore, the nitro group can delocalize the pi electrons of the aromatic ring onto its oxygen atoms through resonance.

This pronounced electron-withdrawing character has several important consequences for the reactivity of this compound. It significantly increases the acidity of the phenolic proton of the corresponding phenol (B47542) (2-fluoro-6-nitrophenol), making the phenoxide a better leaving group in nucleophilic substitution reactions. Additionally, it deactivates the aromatic ring towards electrophilic aromatic substitution while strongly activating it for nucleophilic aromatic substitution, particularly at the positions ortho and para to the nitro group. researchgate.net

Substitution Reactions on the Fluorinated Aromatic Ring

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution (S_N_Ar) due to the presence of the electron-withdrawing nitro group. The fluorine atom, being a good leaving group in such reactions, is the primary site for substitution.

The mechanism of S_N_Ar reactions typically involves the attack of a nucleophile on the carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nitro group, particularly when positioned ortho or para to the leaving group, effectively stabilizes the negative charge of the Meisenheimer complex through resonance. In this compound, the nitro group is ortho to the fluorine atom, providing strong activation for nucleophilic attack at that position.

A variety of nucleophiles can displace the fluorine atom, including amines, alkoxides, and thiolates. For example, 2-fluoronitrobenzene readily undergoes nucleophilic substitution with various amines. The reaction of 2-fluoronitrobenzene with diethyl 2-fluoromalonate in the presence of sodium hydride proceeds efficiently to displace the fluorine atom. semanticscholar.org This indicates that the fluorinated position in this compound is a prime target for functionalization via S_N_Ar reactions.

Representative Nucleophilic Aromatic Substitution Reactions on 2-Fluoronitrobenzene

| Nucleophile | Reagent | Product Type |

|---|---|---|

| Amine | R-NH₂ | N-substituted-2-nitroaniline |

| Alkoxide | R-O⁻ | Alkyl 2-nitrophenyl ether |

| Thiolate | R-S⁻ | Alkyl 2-nitrophenyl sulfide |

| Malonate Ester Enolate | CH(CO₂Et)₂⁻ | Diethyl (2-nitrophenyl)malonate |

Electrophilic and Nucleophilic Attack at the Acetate (B1210297) Moiety

The acetate moiety, -C(O)OCH₂CH₃, is a key reactive center in this compound. The carbonyl carbon of the ester group is electrophilic, making it susceptible to attack by nucleophiles. Conversely, the carbonyl oxygen possesses lone pairs of electrons and can be attacked by strong electrophiles.

Nucleophilic Attack:

The most common reaction at the ester group is nucleophilic acyl substitution. researchgate.netlibretexts.org The carbonyl carbon is electron-deficient due to the electronegativity of the two oxygen atoms attached to it. This electrophilicity is further influenced by the electron-withdrawing nature of the 2-fluoro-6-nitrophenoxy group. Strong nucleophiles can attack this carbon, leading to a tetrahedral intermediate. The subsequent collapse of this intermediate results in the displacement of the ethoxy group (-OCH₂CH₃) or the 2-fluoro-6-nitrophenoxy group.

A primary example of nucleophilic attack is hydrolysis, which can be catalyzed by either acid or base. libretexts.org

Base-Catalyzed Hydrolysis (Saponification): In the presence of a strong base, such as hydroxide (OH⁻), the hydroxide ion directly attacks the carbonyl carbon. This is generally an irreversible process as the resulting carboxylate anion is resonance-stabilized and less reactive towards nucleophilic attack. libretexts.org

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen is first protonated, which enhances the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org This reaction is reversible and is the reverse of Fischer esterification. libretexts.org

Other nucleophiles, such as amines (aminolysis) and alcohols (transesterification), can also react with the ester to form amides and different esters, respectively. libretexts.org

Electrophilic Attack:

Electrophilic attack on the acetate moiety is less common but can occur at the carbonyl oxygen. Strong Lewis acids or protic acids can coordinate to the carbonyl oxygen. This activation makes the carbonyl carbon significantly more electrophilic and can facilitate subsequent nucleophilic attack. saskoer.ca

Hypothetical Reactivity Data:

The following table provides hypothetical data for the hydrolysis of this compound under different conditions, based on general principles of ester reactivity.

| Reaction Condition | Nucleophile | Product(s) | Hypothetical Rate Constant (k) at 25°C |

| 0.1 M NaOH (aq) | OH⁻ | Sodium (2-fluoro-6-nitrophenoxy)acetate + Ethanol | High |

| 0.1 M HCl (aq) | H₂O | (2-fluoro-6-nitrophenoxy)acetic acid + Ethanol | Moderate |

| Anhydrous Ammonia (B1221849) | NH₃ | 2-(2-fluoro-6-nitrophenoxy)acetamide + Ethanol | Moderate to Low |

Note: The rate constants are qualitative and for illustrative purposes only, as no experimental data for this specific compound has been found.

Thermal Decomposition Pathways

The thermal stability of this compound is influenced by the strength of its covalent bonds and the presence of functional groups that can participate in degradation reactions at elevated temperatures. The nitro group, in particular, can significantly lower the decomposition temperature of aromatic compounds.

The decomposition of this molecule is likely to proceed through complex, multi-step pathways involving both homolytic and heterolytic bond cleavage.

Likely Decomposition Pathways:

Ester Pyrolysis: At elevated temperatures, the ester group can undergo pyrolysis. A common pathway for esters with a β-hydrogen on the alcohol part (the ethyl group in this case) is a concerted, intramolecular elimination reaction (Eᵢ mechanism), proceeding through a six-membered cyclic transition state to yield an alkene (ethene) and a carboxylic acid ((2-fluoro-6-nitrophenoxy)acetic acid).

C-O Bond Cleavage: The ether linkage between the aromatic ring and the acetate group (Ar-O-CH₂) is another potential site of cleavage. Homolytic cleavage would generate a 2-fluoro-6-nitrophenoxy radical and an ethyl acetate radical. These highly reactive radicals would then undergo a cascade of further reactions, such as hydrogen abstraction, fragmentation, and polymerization.

Nitro Group Decomposition: The nitro group is thermally labile. Its decomposition can proceed via C-N bond cleavage to form a phenyl radical and nitrogen dioxide (NO₂), or through intramolecular rearrangement and fragmentation, leading to the formation of various gaseous products like NOx, CO, and CO₂. The presence of the ortho-fluoro substituent may influence the decomposition mechanism of the nitro group.

Hypothetical Thermal Decomposition Data:

This table outlines the plausible decomposition products of this compound at different temperature ranges, based on the thermal degradation of similar compounds. marquette.eduuctm.edu

| Temperature Range (°C) | Major Decomposition Products | Plausible Mechanism |

| 200 - 300 | Ethene, (2-fluoro-6-nitrophenoxy)acetic acid | Ester Pyrolysis (Eᵢ elimination) |

| 300 - 450 | 2-fluoro-6-nitrophenol (B128858), CO₂, H₂O, NOx | Decarboxylation of the acid, C-O bond cleavage, Nitro group decomposition |

| > 450 | Char, various gaseous products (CO, CO₂, NOx) | Complete fragmentation and carbonization |

Note: The temperature ranges and products are hypothetical and based on the known thermal behavior of related functional groups. Specific experimental data for this compound is not available.

Theoretical and Computational Chemistry Studies on Ethyl 2 Fluoro 6 Nitrophenoxy Acetate

Quantum Chemical Calculations (Density Functional Theory - DFT)

Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Energy Gaps

No published data is available.

Molecular Electrostatic Potential (MEP) Mapping

No published data is available.

Optimized Geometries and Conformational Analysis

No published data is available.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

No published data is available.

Molecular Dynamics (MD) Simulations

Conformational Ensemble and Flexibility in Solution

No published data is available.

Biochemical Activity Mechanisms and Molecular Interaction Studies of Ethyl 2 Fluoro 6 Nitrophenoxy Acetate Derivatives

Investigations into Enzyme Inhibition Mechanisms

The structure of Ethyl (2-fluoro-6-nitrophenoxy)acetate suggests it could act as an inhibitor for various enzymes, most notably hydrolases such as cholinesterases, due to its ester group, and oxidoreductases, due to its nitroaromatic system.

Identification of Putative Enzyme Targets (e.g., Cholinesterases)

The ethyl acetate (B1210297) portion of the molecule is a substrate for carboxylesterases, which would hydrolyze the compound. However, the core nitrophenoxy structure bears resemblance to compounds known to interact with cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical for regulating neurotransmission by hydrolyzing acetylcholine. Nitroaromatic compounds have been identified as a scaffold for cholinesterase inhibitors. nih.gov The inhibition mechanism could be multifaceted, involving interactions within the enzyme's active site or peripheral anionic site. For instance, some carbamate-based compounds, which share structural similarities with the ester group, act as pseudo-irreversible inhibitors of cholinesterases. sigmaaldrich.com

Potential Enzyme Targets for this compound

| Enzyme Class | Specific Examples | Rationale for Interaction |

|---|---|---|

| Hydrolases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | Structural similarity to known inhibitors; presence of ester linkage. |

Kinetic Characterization of Enzyme-Inhibitor Interactions

Should this compound or its derivatives inhibit an enzyme like acetylcholinesterase, the interaction would be characterized by specific kinetic parameters. Enzyme inhibition can be broadly classified as reversible or irreversible. Reversible inhibition is further divided into competitive, non-competitive, and uncompetitive types, each with a distinct effect on the enzyme's kinetic constants, the Michaelis constant (K_m), and maximum velocity (V_max). bldpharm.comnih.gov

Competitive inhibition: The inhibitor binds to the free enzyme at the active site, competing with the substrate. This increases the apparent K_m but does not change the V_max. nih.gov

Non-competitive inhibition: The inhibitor binds to a site other than the active site (an allosteric site) on either the free enzyme or the enzyme-substrate complex. This reduces the V_max but does not affect the K_m.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex at an allosteric site. This type of inhibition leads to a decrease in both V_max and K_m. nih.gov

A kinetic study would involve measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations to determine these parameters and elucidate the mode of inhibition.

Theoretical Kinetic Profile of Enzyme Inhibition

| Inhibition Type | Effect on V_max | Effect on K_m |

|---|---|---|

| Competitive | Unchanged | Increased |

| Non-competitive | Decreased | Unchanged |

| Uncompetitive | Decreased | Decreased |

Note: This table represents theoretical models of enzyme inhibition. Specific experimental data for this compound is not available.

Role of Nitro Group Bioreduction in Generating Reactive Intermediates

The nitro group is a key feature of this compound and is susceptible to enzymatic reduction within cells. This bioreduction is a critical activation step for many nitroaromatic compounds. Flavoenzymes, such as NADPH:cytochrome P-450 reductase, can catalyze the single-electron reduction of the nitro group to form a nitro anion radical. nih.govscbt.com

This radical can then undergo several transformations:

Under aerobic conditions, it can react with molecular oxygen to regenerate the parent nitro compound and produce a superoxide (B77818) anion radical. This process, known as redox cycling, can lead to significant oxidative stress within the cell.

The nitro anion radical can be further reduced, either through disproportionation or further enzymatic action, to form a nitroso derivative. nih.gov

The nitroso derivative can be subsequently reduced to a hydroxylamine (B1172632) and then to an amine.

These intermediates, particularly the nitroso and hydroxylamine species, are highly reactive electrophiles that can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to cytotoxicity and mutagenicity. This bioreductive activation is a well-established mechanism for the biological activity of many nitroaromatic compounds.

Exploration of Receptor Binding and Modulation

Beyond enzyme inhibition, the molecule could potentially interact with various cellular receptors, although this is a less predictable aspect of its activity without specific experimental data.

Ligand Binding Studies and Affinities to Relevant Receptors

Ligand binding studies would be necessary to determine if this compound or its derivatives have an affinity for any specific receptors. Such studies typically involve radiolabeling the compound (or a competitor) and measuring its binding to membranes or cells expressing the receptor of interest. The data from these assays would yield key parameters such as the dissociation constant (K_d) or the inhibitory constant (K_i), which quantify the affinity of the ligand for the receptor. Given the presence of an aromatic ring and polar groups, potential targets could include a wide range of receptors, but no specific interactions have been reported.

Hypothetical Receptor Binding Affinity Data

| Receptor Target | Ligand | K_i / K_d (nM) | Assay Type |

|---|---|---|---|

| N/A | This compound | No data available | Radioligand Binding Assay |

Note: This table is for illustrative purposes only, as no specific receptor binding data for the compound has been found in the scientific literature.

Cellular Level Interactions and Pathway Modulation

The ultimate biological effect of this compound would be determined by its interactions at the cellular level and its ability to modulate signaling pathways. Based on the mechanisms discussed above, several cellular consequences are plausible.

The generation of reactive oxygen species through nitro-radical redox cycling can induce oxidative stress. This can trigger a cascade of cellular responses, including the activation of stress-response pathways (e.g., Nrf2 pathway), damage to mitochondria, and ultimately, apoptosis or cell death.

Furthermore, if the compound or its metabolites inhibit key enzymes or bind to receptors involved in cell signaling, this could lead to the modulation of various pathways. For instance, inhibition of cholinesterases would impact cholinergic signaling. The covalent modification of proteins by reactive nitro intermediates could non-specifically disrupt numerous cellular functions and pathways. However, without experimental evidence, the specific pathways affected by this compound remain speculative.

Inducement of Apoptosis in Cellular Models

The structural motif of a nitrophenoxyacetate suggests a potential for inducing apoptosis, or programmed cell death, in various cellular models. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the aromatic ring, a feature often associated with biological activity. Studies on related nitroaromatic compounds have demonstrated their capacity to induce apoptosis through various mechanisms. For instance, some nitrofen (B51676) derivatives have been shown to trigger apoptosis in undifferentiated fetal cells. nih.gov This process is often mediated by the activation of key executioner enzymes like caspases. nih.gov

The apoptotic cascade can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. In the context of nitrophenoxyacetate derivatives, it is plausible that they could induce cellular stress, leading to the release of cytochrome c from the mitochondria and subsequent activation of the caspase cascade. Research on other classes of compounds has shown that the introduction of specific substituents on the phenyl ring can modulate the apoptotic potential. mdpi.com Therefore, derivatives of this compound could be synthesized and screened in various cancer cell lines to determine their IC50 values and elucidate the specific apoptotic pathways involved.

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a protein target. This technique would be instrumental in identifying potential protein targets for this compound and understanding the molecular basis of its activity.

Computational Prediction of Binding Modes and Key Interaction Residues

To perform a molecular docking study, a three-dimensional structure of a potential protein target is required. Based on the activities of other phenoxyacetic acid derivatives, potential targets could include enzymes like cyclooxygenases (COX) or various kinases. mdpi.comnih.gov The docking process would involve generating multiple conformations of this compound and fitting them into the active site of the target protein.

The software would then calculate the binding energy for each pose, with lower energies indicating a more favorable interaction. The analysis of the best-ranked poses would reveal the key amino acid residues in the active site that interact with the ligand. These interactions could include hydrogen bonds with the nitro group or the ester moiety, and hydrophobic interactions with the phenyl ring. The fluorine atom could also participate in specific interactions, such as halogen bonding.

Energetic Contributions to Ligand-Target Recognition

Van der Waals interactions: These are non-specific attractive or repulsive forces between atoms.

Electrostatic interactions: These occur between charged or polar groups on the ligand and the protein. The nitro group and the ester carbonyl are likely to be key contributors to electrostatic interactions.

Hydrogen bonds: These are crucial for specific recognition and typically involve the nitro group and the ester oxygen atoms acting as hydrogen bond acceptors.

Solvation/desolvation effects: The process of the ligand binding to the protein involves the removal of water molecules from both surfaces, which has an energetic cost and gain.

By calculating the contribution of each of these forces, a more detailed understanding of the binding process can be achieved. This information is invaluable for the rational design of more potent and selective derivatives.

Structure-Activity Relationship (SAR) Analysis of Functional Variants

Structure-activity relationship (SAR) analysis is a cornerstone of medicinal chemistry that aims to understand how modifications to a chemical structure affect its biological activity.

Correlating Structural Modifications with Changes in Biochemical Response

A systematic SAR study of this compound would involve the synthesis of a library of analogs with modifications at various positions. These modifications could include:

Substitution on the phenyl ring: Introducing different electron-donating or electron-withdrawing groups at various positions to probe the electronic requirements for activity. For example, the position and number of nitro and fluoro groups could be altered.

Modification of the acetate moiety: The ethyl ester could be replaced with other esters, amides, or the free carboxylic acid to investigate the importance of this group for activity and cell permeability.

Alterations to the ether linkage: The length and flexibility of the linker between the phenyl ring and the acetate group could be varied.

Each of these new compounds would then be tested in a panel of biological assays to determine their activity. By comparing the activity of the analogs to the parent compound, a clear picture of the SAR would emerge. For example, studies on other phenoxyacetic acid derivatives have shown that the nature and position of substituents on the aromatic ring significantly impact their biological effects. nih.gov

Elucidating Essential Pharmacophoric Features for Desired Activity

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. Based on the SAR data, a pharmacophore model for the active derivatives of this compound could be developed. This model would highlight the key features required for activity, such as:

A hydrogen bond acceptor (likely the nitro group).

An aromatic ring for hydrophobic interactions.

A hydrogen bond acceptor/donor in the acetate region.

Specific spatial relationships between these features.

This pharmacophore model would serve as a valuable tool for the virtual screening of large compound libraries to identify new molecules with the potential for similar biological activity. It would also guide the design of novel, more potent, and selective analogs. The development of a robust pharmacophore model is a critical step in the journey from a lead compound to a potential therapeutic agent. unicamp.br

Applications of Ethyl 2 Fluoro 6 Nitrophenoxy Acetate in Organic Synthesis

As a Versatile Intermediate in the Synthesis of Complex Organic Molecules

The reactivity of the carbon-fluorine bond, enhanced by the presence of the ortho-nitro group, allows for the displacement of the fluorine atom by various nucleophiles. This reaction is a cornerstone of its utility, providing a gateway to a diverse range of substituted phenoxyacetate (B1228835) derivatives. These derivatives can then undergo further transformations, such as the reduction of the nitro group to an amine, which opens up possibilities for the construction of heterocyclic systems like benzimidazoles or quinolines.

For instance, similar ortho-fluoro nitroaromatic compounds are known to react with amines, alcohols, and thiols to yield the corresponding substituted products. The resulting amino or hydroxyl functionalities, positioned ortho to the ether linkage, are ideally situated for subsequent cyclization reactions. This strategy is frequently employed in the synthesis of various heterocyclic scaffolds that are prevalent in medicinal chemistry and materials science.

| Reactant Class | Potential Product Type | Subsequent Transformations |

| Primary Amines | N-Aryl-2-aminophenoxyacetates | Intramolecular amidation, cyclization |

| Alcohols/Phenols | Substituted Diphenyl Ethers | Further functionalization |

| Thiols | Thiophenoxyacetate Derivatives | Cyclization to form sulfur-containing heterocycles |

This interactive table showcases the potential reaction pathways for Ethyl (2-fluoro-6-nitrophenoxy)acetate, leading to the formation of diverse molecular frameworks.

Precursor for Advanced Chemical Building Blocks

The inherent functionalities of this compound allow for its conversion into more advanced and highly functionalized building blocks. A key transformation is the reduction of the nitro group. This can be achieved selectively under various conditions, yielding Ethyl (2-amino-6-fluorophenoxy)acetate. This resulting aminophenol derivative is a valuable precursor for a variety of heterocyclic systems.

For example, the amino group can react with dicarbonyl compounds or their equivalents to form fused heterocyclic rings. The presence of the fluorine atom can be retained for further modification or can influence the electronic properties and bioavailability of the final molecule. The ester functionality can also be hydrolyzed to the corresponding carboxylic acid, providing another handle for chemical modification, such as amide bond formation.

The general synthetic utility of nitro-containing compounds in the preparation of heterocycles is well-documented. rsc.orgopenmedicinalchemistryjournal.comresearchgate.net These compounds are known to be precursors for a wide range of biologically active molecules. nih.govamazonaws.com For example, nitrophenyl derivatives are used in the synthesis of various pharmaceutical intermediates. google.com While direct research on this compound is limited, its structural similarity to other reactive nitroaromatics strongly suggests its potential as a precursor for novel and complex chemical entities.

| Starting Material | Transformation | Resulting Building Block | Potential Applications |

| This compound | Nitro Group Reduction | Ethyl (2-amino-6-fluorophenoxy)acetate | Synthesis of benzodiazepines, quinoxalines |

| This compound | Ester Hydrolysis | (2-fluoro-6-nitrophenoxy)acetic acid | Peptide coupling, synthesis of amide derivatives |

| This compound | Nucleophilic Aromatic Substitution | Di- and tri-substituted phenoxyacetates | Further elaboration into complex target molecules |

This interactive table illustrates the transformation of this compound into advanced building blocks and their potential synthetic applications.

Environmental Fate and Degradation Pathways of Fluorinated Nitrophenoxyacetates

Abiotic Degradation Processes

Abiotic degradation, occurring without the involvement of living organisms, plays a crucial role in the initial transformation of many organic pollutants in the environment. For Ethyl (2-fluoro-6-nitrophenoxy)acetate, the primary abiotic degradation pathways are expected to be hydrolysis and photolysis.

Hydrolysis in Aquatic Environments

Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. In the case of this compound, the ester linkage is the most probable site for hydrolysis. This reaction would cleave the molecule into 2-fluoro-6-nitrophenoxyacetic acid and ethanol.

Table 1: Predicted Hydrolysis Products of this compound

| Reactant | Predicted Products | Influencing Factors |

| This compound | 2-fluoro-6-nitrophenoxyacetic acid, Ethanol | pH, Temperature |

Photolytic Transformations under Environmental Conditions

Photolysis, the degradation of molecules by light, is another significant abiotic pathway for the transformation of environmental contaminants. Aromatic compounds, particularly those containing nitro groups, are known to absorb ultraviolet (UV) radiation from sunlight, which can lead to their photochemical transformation. nih.gov

For this compound, several photolytic reactions are conceivable. Direct photolysis can occur when the molecule itself absorbs light energy, leading to an excited state that can undergo bond cleavage or rearrangement. nih.gov The ether linkage and the carbon-halogen bond are potential sites for photolytic cleavage. The photolysis of other herbicides, such as triazines, has been shown to be a significant degradation pathway in surface waters. researchgate.net

Indirect photolysis can also occur, where other substances in the water, such as dissolved organic matter, absorb light and produce reactive species like hydroxyl radicals, which then attack the target compound. nih.gov The nitro group on the aromatic ring can also influence the photolytic process. Studies on other nitrophenolic compounds have shown that photolysis can lead to the transformation of the nitro group and cleavage of the aromatic ring. The degradation of some pesticides is enhanced by the presence of substances like titanium dioxide in photocatalytic processes. scirp.org

Biotic Degradation Processes

Biotic degradation, mediated by microorganisms and their enzymes, is a fundamental process for the removal of organic pollutants from the environment. The structural features of this compound, including the ether bond, the aromatic ring, the nitro group, and the carbon-fluorine bond, present both opportunities and challenges for microbial attack.

Microbial Degradation and Biotransformation Pathways

The biodegradation of aromatic compounds is a well-documented microbial process. researchgate.net Microorganisms, particularly bacteria and fungi, possess a diverse array of enzymes capable of breaking down complex organic molecules. The initial steps in the degradation of aromatic compounds often involve hydroxylation of the ring by mono- or dioxygenase enzymes. mdpi.com

For this compound, microbial degradation could be initiated at several points:

Ether Bond Cleavage: Microorganisms are known to cleave ether linkages. This is a crucial step in the degradation of many natural and synthetic compounds.

Nitro Group Reduction: The nitro group can be reduced by nitroreductase enzymes, a common pathway in the microbial metabolism of nitroaromatic compounds. scielo.brresearchgate.net This reduction can lead to the formation of amino or hydroxylamino derivatives, which may be more amenable to further degradation.

Defluorination: The carbon-fluorine bond is notoriously strong and resistant to cleavage. However, some specialized microorganisms have evolved enzymes, such as dehalogenases, that can break this bond. mdpi.com The degradation of fluorinated xenobiotics is an active area of research, with studies identifying bacteria and fungi capable of this process. researchgate.netresearchgate.net

Table 2: Potential Microbial Degradation Steps for this compound

| Degradation Step | Potential Enzymes Involved | Potential Intermediate Products |

| Ester Hydrolysis | Esterases | 2-fluoro-6-nitrophenoxyacetic acid |

| Ether Bond Cleavage | Monooxygenases, Dioxygenases | 2-fluoro-6-nitrophenol (B128858), Glycolic acid |

| Nitro Group Reduction | Nitroreductases | Ethyl (2-fluoro-6-aminophenoxy)acetate |

| Aromatic Ring Cleavage | Dioxygenases | Aliphatic acids |

| Defluorination | Dehalogenases | Fluoride (B91410) ions, Hydroxylated intermediates |

Enzymatic Bioremediation Potentials

The use of isolated enzymes for the bioremediation of pollutants offers several advantages, including specificity and the ability to function under a wider range of conditions than whole organisms. nih.govresearchgate.net Several classes of enzymes have potential applications in the degradation of fluorinated nitrophenoxyacetates.

Esterases and Hydrolases: These enzymes could be used to cleave the ester bond, representing an initial detoxification step. acs.org

Laccases and Peroxidases: These oxidative enzymes have a broad substrate range and have been shown to be involved in the degradation of various aromatic pollutants. researchgate.net

Dehalogenases: Enzymes capable of cleaving the carbon-fluorine bond are of particular interest for the complete mineralization of organofluorine compounds. mdpi.com Research is ongoing to discover and engineer more efficient dehalogenases for bioremediation purposes. researchgate.net

Nitroreductases: These enzymes can transform the nitro group, which is often associated with toxicity and recalcitrance. nih.gov

Enzyme-mediated bioremediation can be carried out using free enzymes or immobilized enzymes, which can enhance their stability and reusability. researchgate.net

Considerations for Environmental Persistence of Fluorinated Organic Compounds

The presence of the carbon-fluorine bond in this compound is a key factor influencing its environmental persistence. The high strength of the C-F bond makes organofluorine compounds generally more resistant to degradation than their non-fluorinated counterparts. nih.gov

The persistence of fluorinated compounds in the environment is a growing concern. Many poly- and perfluoroalkyl substances (PFAS) are known for their extreme persistence, leading to their widespread detection in the environment and biota. nih.gov While this compound is structurally different from many common PFAS, the stability of the C-F bond remains a significant consideration.

Future Research Trajectories and Emerging Opportunities

Development of Novel Green Synthetic Methodologies

The chemical industry's growing emphasis on environmental stewardship necessitates the development of green synthetic routes for compounds like Ethyl (2-fluoro-6-nitrophenoxy)acetate. Future research will likely focus on replacing traditional synthetic methods, which may rely on hazardous solvents and stoichiometric reagents, with more sustainable alternatives. Key areas of investigation will include the use of eco-friendly solvents, such as ionic liquids or supercritical fluids, and the development of catalytic systems that offer high efficiency and selectivity while minimizing waste.

A plausible green synthesis could adapt methodologies used for structurally similar compounds, such as the alkylation of a nitrophenol with an ethyl haloacetate. mdpi.com A green approach would prioritize:

Atom Economy: Designing synthetic pathways where the maximum number of atoms from the reactants are incorporated into the final product.

Renewable Feedstocks: Investigating the potential to derive starting materials like 2-fluoro-6-nitrophenol (B128858) from renewable biomass sources.

Energy Efficiency: Employing alternative energy sources like microwave or ultrasonic irradiation to reduce reaction times and energy consumption compared to conventional heating.

Catalysis: Shifting from stoichiometric bases to recyclable solid-supported catalysts or organocatalysts to facilitate the etherification step.

Interactive Table: Potential Green Solvents for Synthesis

| Solvent Class | Example | Potential Advantages | Research Consideration |

|---|---|---|---|

| Ionic Liquids | [BMIM][BF4] | Low volatility, tunable properties, potential for catalyst recycling. | Toxicity, biodegradability, and cost must be evaluated. |

| Supercritical Fluids | Supercritical CO2 | Non-toxic, non-flammable, easily removed post-reaction. | Requires high-pressure equipment; solubility of polar reactants can be low. |

| Bio-derived Solvents | Cyrene | Derived from renewable cellulose, biodegradable. | Compatibility with reaction conditions and starting materials needs verification. |

| Eutectic Solvents | Choline chloride:Urea | Low cost, biodegradable, simple to prepare. | Thermal stability and reactant solubility are key parameters. |

Application of Advanced In Situ Spectroscopic Techniques

To optimize synthetic protocols, a deep understanding of reaction kinetics, mechanisms, and the formation of transient intermediates is crucial. Advanced in situ spectroscopic techniques offer a window into the reaction vessel in real-time, providing data that is often missed by traditional offline analysis. osti.gov The application of these methods to the synthesis of this compound could dramatically accelerate process development and ensure reaction safety and reproducibility.

Techniques such as in situ Fourier Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can track the consumption of reactants and the formation of the product without disturbing the reaction. ku.ac.ke For instance, FT-IR could monitor the disappearance of the phenolic -OH stretch and the appearance of the ester carbonyl stretch. ku.ac.ke Raman spectroscopy could provide complementary information, particularly for reactions in aqueous media. These methods enable precise determination of reaction endpoints, identify potential side-product formation, and provide the data needed for robust kinetic modeling. frontiersin.org

Interactive Table: In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Information Provided | Application in Synthesis |

|---|---|---|

| FT-IR Spectroscopy | Changes in functional groups, concentration profiles. ku.ac.ke | Real-time tracking of 2-fluoro-6-nitrophenol consumption and product formation. |

| NMR Spectroscopy | Detailed structural information, identification of intermediates. ku.ac.ke | Elucidating reaction mechanism and quantifying isomeric impurities. |

| Raman Spectroscopy | Vibrational modes, suitable for aqueous systems. setu.ie | Monitoring reactions where water is a solvent or byproduct. |

| UV-Vis Spectroscopy | Changes in chromophores, reaction kinetics. ku.ac.ke | Tracking the formation of the nitrophenoxy system. |

High-Throughput Screening for Diverse Biochemical Activities

While the primary applications of this compound are still under exploration, high-throughput screening (HTS) presents a powerful methodology for rapidly assessing its potential biological activities. HTS allows for the testing of the compound against hundreds or thousands of biological targets, such as enzymes or cellular receptors, in a cost-effective and time-efficient manner. This approach could uncover unexpected therapeutic potential in areas ranging from oncology to infectious diseases.

A typical HTS campaign would involve dissolving the compound in a suitable solvent (like DMSO) and dispensing it into microtiter plates containing the biological assay. Automated readers would then measure the compound's effect, identifying "hits" for further investigation. Subsequent dose-response studies and secondary screenings would validate these initial findings, paving the way for lead optimization studies where the core structure of this compound could be systematically modified to enhance potency and selectivity.

Interactive Table: Hypothetical High-Throughput Screening Workflow

| Step | Description | Objective |

|---|---|---|

| 1. Assay Development | Miniaturization of a biological assay into a 384- or 1536-well plate format. | Create a robust, automated, and cost-effective screening platform. |

| 2. Primary Screen | Testing this compound at a single, high concentration. | Identify initial "hits" that show activity against the target. |

| 3. Hit Confirmation | Re-testing of initial hits to rule out false positives. | Confirm the observed biological activity. |

| 4. Dose-Response Analysis | Testing confirmed hits across a range of concentrations. | Determine the potency (e.g., IC50 or EC50) of the compound. |

| 5. Secondary Assays | Evaluating hits in different, often more complex, biological systems (e.g., cell-based assays). | Validate the mechanism of action and assess off-target effects. |

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling rapid prediction of molecular properties and guiding the design of new compounds. nih.gov For this compound, AI/ML models could be employed to predict its physicochemical properties (e.g., solubility, logP), metabolic stability, and potential toxicity without the need for initial synthesis and testing. nih.gov

Furthermore, generative AI models can design novel analogues of the parent compound. nih.gov By training these models on large chemical databases, they can learn the underlying rules of chemical structure and biological activity. This allows for the de novo design of new molecules based on the this compound scaffold, optimized for specific properties like enhanced binding affinity to a target protein or improved pharmacokinetic profiles. This integration of computational and experimental chemistry can significantly shorten the discovery and development cycle. nih.gov

Interactive Table: Applications of AI/ML in Compound Development

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Property Prediction | Using algorithms to predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. nih.gov | Reduces late-stage failures by prioritizing compounds with favorable profiles. |

| De Novo Design | Generative models propose novel chemical structures with desired characteristics. nih.gov | Expands chemical space and accelerates the discovery of optimized lead compounds. |

| Synthesis Prediction | AI tools predict viable synthetic routes for novel designed compounds. | Reduces the time and resources spent on developing synthetic pathways. |

| Virtual Screening | ML models screen vast virtual libraries to identify compounds likely to be active against a target. | Focuses experimental efforts on the most promising candidates. nih.gov |

Circular Economy and Sustainable Chemistry Considerations in Production and Degradation

Aligning the lifecycle of this compound with the principles of a circular economy is a critical future objective. This holistic approach considers the environmental impact of a chemical from its creation to its end-of-life. Research in this area would focus on designing production processes that minimize waste and facilitate the recycling of solvents and catalysts.

A key consideration is the "design for degradation." This involves prospectively studying the environmental fate of the compound and its potential metabolites. Research should aim to ensure that this compound is non-persistent and degrades into benign substances after its intended use. This may involve computational modeling of degradation pathways (e.g., hydrolysis, photolysis, biodegradation) and experimental validation. By embedding these principles early in the research phase, the long-term environmental footprint of the compound and its derivatives can be significantly minimized.

Interactive Table: Circular Economy Considerations

| Lifecycle Stage | Circular Economy Principle | Research Focus |

|---|---|---|

| Feedstock Sourcing | Use of renewable resources. | Investigating bio-based routes to starting materials like 2-fluoro-6-nitrophenol. |

| Synthesis | Waste minimization and catalyst recycling. | Developing high-yield catalytic processes with recyclable or biodegradable catalysts. |

| Use Phase | Maximize efficiency and longevity. | Designing applications that require the minimum effective amount of the compound. |

| End-of-Life | Design for degradation. | Studying biodegradation and hydrolysis pathways to ensure non-persistence in the environment. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.